molecular formula C11H14O2S B14058036 1-(3-Ethoxy-4-mercaptophenyl)propan-2-one

1-(3-Ethoxy-4-mercaptophenyl)propan-2-one

Cat. No.: B14058036
M. Wt: 210.29 g/mol
InChI Key: LSLLCDIRLZQNFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Ethoxy-4-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H14O2S and a molecular weight of 210.29 g/mol It is characterized by the presence of an ethoxy group, a mercapto group, and a propan-2-one moiety

Preparation Methods

The synthesis of 1-(3-Ethoxy-4-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-ethoxy-4-mercaptophenylacetic acid with acetone under acidic conditions to yield the desired product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

1-(3-Ethoxy-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Ethoxy-4-mercaptophenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Ethoxy-4-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol-reactive sites on proteins or enzymes, potentially inhibiting their activity. The carbonyl group can participate in hydrogen bonding or nucleophilic addition reactions, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

1-(3-Ethoxy-4-mercaptophenyl)propan-2-one can be compared with similar compounds such as:

Properties

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

1-(3-ethoxy-4-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C11H14O2S/c1-3-13-10-7-9(6-8(2)12)4-5-11(10)14/h4-5,7,14H,3,6H2,1-2H3

InChI Key

LSLLCDIRLZQNFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)C)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.